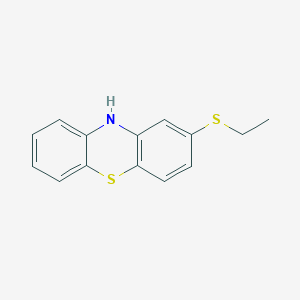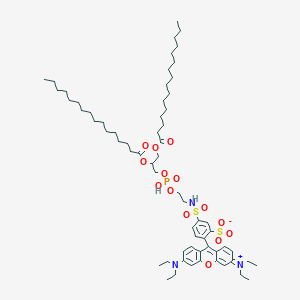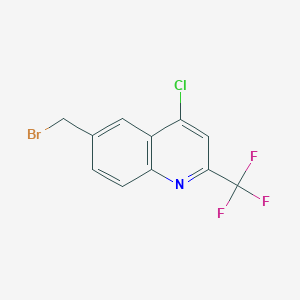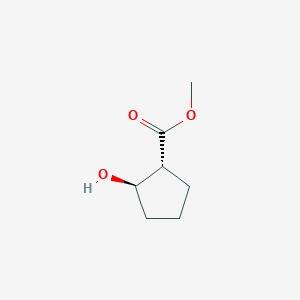
methyl (R,R)-2-hydroxycyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (R,R)-2-hydroxycyclopentanecarboxylate, also known as MHPCC, is a chiral building block that has become increasingly important in the field of organic synthesis. It is a valuable intermediate for the synthesis of natural products and pharmaceuticals due to its unique stereochemistry and versatile reactivity.
Mécanisme D'action
The mechanism of action of methyl (R,R)-2-hydroxycyclopentanecarboxylate in biological systems is not well understood. However, it has been suggested that this compound may act as a chiral auxiliary in asymmetric synthesis, as well as a ligand in metal-catalyzed reactions. Furthermore, this compound may have potential as a chiral stationary phase in chromatography.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of this compound. However, it has been reported that this compound is non-toxic and non-irritating to the skin and eyes. In addition, this compound has been shown to exhibit low acute toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl (R,R)-2-hydroxycyclopentanecarboxylate is its high enantioselectivity in asymmetric synthesis. It can also be easily synthesized using various methods. However, this compound is relatively expensive compared to other chiral building blocks, which may limit its use in large-scale synthesis. In addition, the stability of this compound in certain reaction conditions may be a limitation.
Orientations Futures
There are several future directions for the research and development of methyl (R,R)-2-hydroxycyclopentanecarboxylate. One area of interest is the exploration of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of the mechanism of action of this compound in biological systems. Additionally, the development of new applications for this compound, such as in chiral catalysis and chromatography, is an area of potential future research.
Méthodes De Synthèse
The synthesis of methyl (R,R)-2-hydroxycyclopentanecarboxylate can be achieved through various methods, including the asymmetric reduction of 2-cyclopentenone, the asymmetric hydrogenation of 2-cyclopentenone, and the asymmetric epoxidation of 2-cyclopentenone followed by ring opening. Among these methods, the asymmetric reduction of 2-cyclopentenone using chiral catalysts has been widely adopted due to its high yield and enantioselectivity.
Applications De Recherche Scientifique
Methyl (R,R)-2-hydroxycyclopentanecarboxylate has been extensively used in the synthesis of natural products and pharmaceuticals. For example, it has been used as a key intermediate in the synthesis of (+)-discodermolide, a potent anticancer agent. This compound has also been used in the synthesis of (+)-neopeltolide, a marine natural product with antitumor and antiviral activity. In addition, this compound has been employed in the synthesis of other bioactive compounds, such as (+)-arenarol and (+)-arenarone.
Propriétés
Numéro CAS |
124150-22-7 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl (1R,2R)-2-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
Clé InChI |
XMPIOOIEGQJDKJ-PHDIDXHHSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CCC[C@H]1O |
SMILES |
COC(=O)C1CCCC1O |
SMILES canonique |
COC(=O)C1CCCC1O |
Synonymes |
Cyclopentanecarboxylic acid, 2-hydroxy-, methyl ester, (1R,2R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



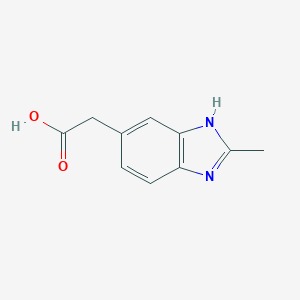
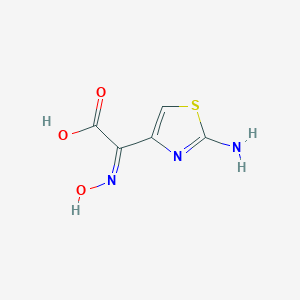
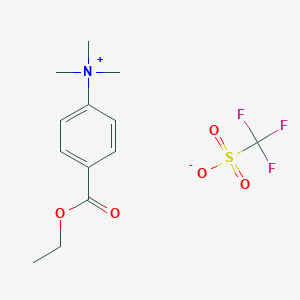

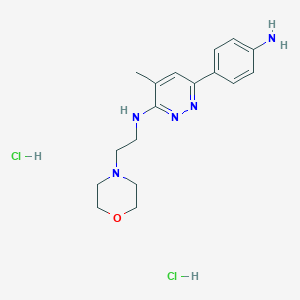
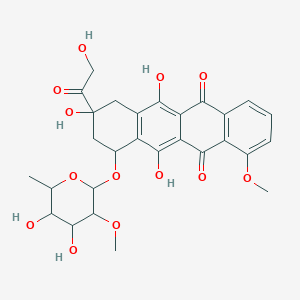
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)

![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)


